4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a phenylamino group linked via a carbamothioylamino-methyl moiety.
Properties
Molecular Formula |
C20H20N4O2S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-[(4-sulfamoylphenyl)methyl]thiourea |
InChI |
InChI=1S/C20H20N4O2S2/c21-28(25,26)19-12-6-15(7-13-19)14-22-20(27)24-18-10-8-17(9-11-18)23-16-4-2-1-3-5-16/h1-13,23H,14H2,(H2,21,25,26)(H2,22,24,27) |
InChI Key |
RJDNQKYDSXEWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate to form an intermediate, which is then reacted with 4-aminobenzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[4-(Phenylamino)phenyl]carbamothioyl}amino)methyl]benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with enzyme function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂): Lower yields (50–79%) but higher melting points (e.g., 222–246°C) due to enhanced crystallinity .
- Thiourea Linkage : NH protons in 1H NMR appear downfield (~10–12 ppm), confirming hydrogen bonding .
- Sulfonamide Moieties : IR spectra show characteristic S=O stretches (~1350–1150 cm⁻¹) .
Pharmacological Potential
While direct bioactivity data for the target compound are lacking, analogs with sulfonamide-thiourea hybrids (e.g., ) exhibit antimicrobial and carbonic anhydrase inhibitory activity. For example:
Structural Diversity and Trends
- Aromatic Substitutions : Nitro groups increase thermal stability but reduce solubility; methoxy groups improve solubility but lower melting points (e.g., : 2-methoxy derivative, 216–218°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
